N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
This compound features a benzothiazole core substituted with a methoxy group at the 4-position, linked via a carboxamide bridge to a 5-methyl-1,2-oxazole moiety. A tetrahydrofuran (oxolan) methyl group is appended to the oxazole nitrogen.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-9-13(20-25-11)17(22)21(10-12-5-4-8-24-12)18-19-16-14(23-2)6-3-7-15(16)26-18/h3,6-7,9,12H,4-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYKYFUWIXDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on heterocyclic cores, substituents, and molecular properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s benzothiazole-oxazole system contrasts with the triazole-naphthalene (Compound 6a ) and thiadiazole-benzoate ( ) cores. Benzothiazoles are known for electron-rich aromatic systems, enhancing π-π stacking in biological targets, while thiadiazoles exhibit stronger electronegativity, affecting solubility and reactivity .
Substituent Effects :
- The 4-methoxy group in the target compound and Compound 6a may confer similar steric and electronic profiles, but the oxolan-methyl group introduces conformational flexibility absent in the rigid thioester linkage of Compound 6a.
However, the tetrahydrofuran-methyl group likely requires specialized alkylation or coupling strategies.
Molecular Weight and Solubility :
- All compounds have comparable molecular weights (~369–393 Da), suggesting similar permeability profiles. However, the thioester in Compound 6a and the benzoate ester in may increase hydrophobicity compared to the carboxamide and oxolan groups in the target compound.
Research Findings and Limitations
- Spectroscopic Data : Compound 6a provides detailed ¹H-NMR and ¹³C-NMR data for its oxadiazole precursors, which could guide characterization of the target compound’s oxazole and benzothiazole moieties.
- Biological Activity: No evidence directly addresses the pharmacological properties of the target compound. By analogy, benzothiazole derivatives often exhibit antimicrobial or anticancer activity, while thiadiazoles are explored as kinase inhibitors .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, an oxazole ring, and an oxolan group. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds containing benzothiazole and oxazole derivatives exhibit various mechanisms of action. These include:
- Anticancer Activity : The compound may act through the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cellular processes.
Anticancer Studies
Recent studies have reported the anticancer properties of related compounds:
- In Vitro Studies : A study by Dhumal et al. (2021) highlighted the anticancer activity of oxadiazole derivatives against several cancer cell lines, demonstrating IC50 values significantly lower than traditional chemotherapeutics .
- Case Study : In a comparative analysis, derivatives similar to this compound showed promising results against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.056 µM to 0.087 µM .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties:
- Antitubercular Activity : Research indicates that oxadiazole derivatives exhibit strong inhibitory effects against Mycobacterium bovis, suggesting potential for treating tuberculosis .
- Broad-Spectrum Antimicrobial Effects : A study showed that certain benzothiazole derivatives inhibited various bacterial strains, indicating a broad-spectrum antimicrobial potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions starting from commercially available precursors. Critical steps include:
- Nucleophilic substitution to introduce the methoxy-benzothiazole moiety.
- Amide coupling between oxazole-carboxylic acid derivatives and the tetrahydrofuran (oxolan) methylamine group .
- Solvent selection (e.g., DMF, acetonitrile) and catalysts (e.g., sodium hydride) to optimize yield and purity .
- Characterization : Confirmation of structure via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .
Q. How does the methoxy group on the benzothiazole ring influence the compound’s reactivity?
- The methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the benzothiazole sulfur atom. This impacts:
- Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Binding affinity in biological targets due to increased electron density .
Q. What are the primary biological targets or activities reported for this compound?
- While specific data for this compound is limited, structural analogs with benzothiazole-oxazole hybrids exhibit:
- Enzyme inhibition (e.g., kinases, proteases).
- Antimicrobial or anticancer activity in preliminary assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
Comparative SAR analysis : Evaluate structural analogs (see Table 1) to identify critical functional groups.
Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell line selection, and incubation time.
Computational modeling : Use docking studies to predict binding modes and validate experimental results .
Table 1: Structural Analogs and Key Features
| Compound Name | Key Structural Differences | Reported Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-3-methylbenzamide | Lacks heterocyclic rings | Weak enzyme inhibition |
| 5-Methylthiazole | Basic thiazole; no carboxamide | No significant bioactivity |
| 3-(4-Methoxyphenyl)-5-phenyloxazole | Oxazole core; no tetrahydrofuran moiety | Moderate cytotoxicity |
| Source: Adapted from |
Q. What strategies optimize the compound’s synthetic yield and purity?
- Critical factors :
- Temperature control : Maintain ≤ 0°C during amide coupling to minimize side reactions .
- Catalyst selection : Use Pd(OAc)₂ for cross-coupling steps (yield improvement: ~20%).
- Purification : Gradient elution in flash chromatography (hexane:EtOAc) or recrystallization from ethanol .
Q. How do solvent polarity and reaction time affect the stability of the oxazole ring during synthesis?
- Experimental findings :
- Polar aprotic solvents (e.g., DMF) stabilize the oxazole ring but may prolong reaction time.
- Non-polar solvents (e.g., toluene) accelerate reactions but risk ring-opening at >100°C .
Experimental Design & Data Analysis
Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
- Software :
- SwissADME : Predicts logP (2.8), bioavailability score (0.55), and blood-brain barrier permeability.
- AutoDock Vina : Models binding to ATP-binding pockets (e.g., EGFR kinase) with ∆G ≈ -9.2 kcal/mol .
Q. How can researchers validate the compound’s mechanism of action when initial assays show inconsistent results?
- Protocol :
Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays.
Negative controls : Use structural analogs lacking the methoxy or oxolan groups.
Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition .
Key Challenges & Future Directions
- Synthetic bottlenecks : Scalability of multi-step routes (average yield: 15-20%).
- Biological specificity : Off-target effects due to the compound’s promiscuous binding to ATP-dependent proteins.
- Next steps : Develop deuterated analogs to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
